4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline
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Overview
Description
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline is a chemical compound known for its unique structure and properties It consists of a pentafluorophenyl group attached to an ethynyl group, which is further connected to a phenyl group and another ethynyl group, ending with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method starts with the preparation of 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline. This intermediate is then subjected to a desilylation reaction using potassium carbonate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)ethynyl]phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
1-Fluoro-4-({4-[(4-fluorophenyl)ethynyl]phenyl}ethynyl)benzene: Contains fluorine atoms but lacks the aniline group.
Uniqueness
4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
653563-92-9 |
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Molecular Formula |
C22H10F5N |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]phenyl]ethynyl]aniline |
InChI |
InChI=1S/C22H10F5N/c23-18-17(19(24)21(26)22(27)20(18)25)12-9-14-4-1-13(2-5-14)3-6-15-7-10-16(28)11-8-15/h1-2,4-5,7-8,10-11H,28H2 |
InChI Key |
BPVMNPNYCQCWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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